molecular formula C17H25NO2 B5721234 N-cyclohexyl-4-(4-methoxyphenyl)butanamide

N-cyclohexyl-4-(4-methoxyphenyl)butanamide

Cat. No.: B5721234
M. Wt: 275.4 g/mol
InChI Key: CWBLTXRMPSNFEO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C17H25NO2 It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)butanamide typically involves the reaction of 4-(4-methoxyphenyl)butanoic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N-cyclohexyl-4-(4-hydroxyphenyl)butanamide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(4-methoxyphenyl)butanoic acid or 4-(4-formylphenyl)butanoic acid.

    Reduction: Formation of N-cyclohexyl-4-(4-hydroxyphenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-(4-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-cyclohexyl-4-(4-methylphenoxy)butanamide
  • N-cyclohexyl-4-methoxybenzamide
  • N-cyclohexyl-4-ethoxybenzamide

Comparison: N-cyclohexyl-4-(4-methoxyphenyl)butanamide is unique due to the presence of both a cyclohexyl group and a methoxyphenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-12-10-14(11-13-16)6-5-9-17(19)18-15-7-3-2-4-8-15/h10-13,15H,2-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLTXRMPSNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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